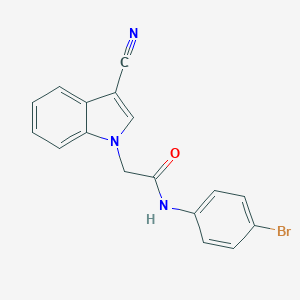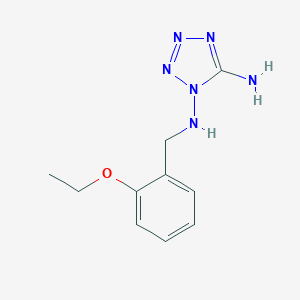![molecular formula C19H19FN4O4S B316944 N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea](/img/structure/B316944.png)
N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea is a complex organic compound belonging to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride is reacted with methylamine to form the corresponding amide.
Reduction: The nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as mitogen-activated protein kinase (MAPK), by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Shares a similar benzamide structure but with different substituents.
2-fluoro-5-methyl-N-[2-(morpholin-4-yl)ethyl]aniline: Another fluorinated benzamide with a morpholine ring.
Uniqueness
N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MAPK sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19FN4O4S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-fluoro-N-[(2-methyl-5-morpholin-4-yl-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19FN4O4S/c1-12-10-17(24(26)27)16(23-6-8-28-9-7-23)11-15(12)21-19(29)22-18(25)13-4-2-3-5-14(13)20/h2-5,10-11H,6-9H2,1H3,(H2,21,22,25,29) |
InChI Key |
VVENRQZYLUQLKP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=CC=C2F)N3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=CC=C2F)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B316863.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B316865.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B316866.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B316867.png)



![3-chloro-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B316875.png)



![N-(5-amino-1H-tetraazol-1-yl)-N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amine](/img/structure/B316884.png)
![{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol](/img/structure/B316885.png)
